molecular formula C8H8Cl2IO3PS B1672028 Iodofenphos CAS No. 18181-70-9

Iodofenphos

Cat. No.: B1672028
CAS No.: 18181-70-9
M. Wt: 413.00 g/mol
InChI Key: LFVLUOAHQIVABZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Jodfenphos, also known as Iodofenphos, is primarily used as an insecticide . Its primary targets are grain pests such as Sitophilus oryzae, Tribolium castaneum, and larvae of Trogoderma granarium . These pests are detrimental to stored grains, and Jodfenphos acts as a protectant against them .

Mode of Action

Jodfenphos operates by inhibiting the activity of acetylcholinesterase (AChE; EC 3.1.1.7), leading to a disruption in the nervous system . Acetylcholinesterase is an essential enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, Jodfenphos causes an accumulation of acetylcholine, leading to continuous nerve impulses. This results in paralysis and eventual death of the targeted pests .

Biochemical Pathways

The specific biochemical pathways affected by Jodfenphos are related to the neurotransmission process in the pests. By inhibiting acetylcholinesterase, Jodfenphos disrupts the normal functioning of the cholinergic synapses. This leads to an overstimulation of the postsynaptic membrane and disrupts the normal biochemical pathways of nerve impulse transmission .

Result of Action

The result of Jodfenphos’s action is the effective control of grain pests. It has a significant residual toxicity, which could provide good insect control for several months . This makes Jodfenphos an effective protectant for stored grains, safeguarding them from damage by pests .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodofenphos can be synthesized through the reaction of 2,5-dichloro-4-iodophenol with O,O-dimethyl phosphorochloridothioate. The reaction typically involves the use of a base such as pyridine to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound involves the large-scale esterification of 2,5-dichloro-4-iodophenol with O,O-dimethyl phosphorochloridothioate under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to remove impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Iodofenphos has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.

    Biology: Employed in studies on insect physiology and biochemistry due to its insecticidal properties.

    Medicine: Investigated for potential therapeutic applications, although its primary use remains in pest control.

    Industry: Utilized in the agricultural sector for protecting stored grains from pests .

Comparison with Similar Compounds

Uniqueness of Iodofenphos: this compound is unique due to its high residual toxicity and effectiveness against a broad spectrum of grain pests. Its chemical structure, which includes the iodophenyl group, distinguishes it from other organophosphorus insecticides .

Properties

IUPAC Name

(2,5-dichloro-4-iodophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2IO3PS/c1-12-15(16,13-2)14-8-4-5(9)7(11)3-6(8)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVLUOAHQIVABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)OC1=CC(=C(C=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2IO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040278
Record name Iodenphos
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Molecular Weight

413.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow liquid or white solid; mp = 72-73 or 75 deg C; [Merck Index] Solid; [SAX] Solid; [MSDSonline]
Record name Iodofenphos
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Solubility

AT 20 °C: <2 MG/L WATER; 450 G/L ACETONE, TOLUENE; 810 G/L DICHLOROMETHANE; 30 G/L METHANOL, OCTAN-1-OL, AT 20 °C: BENZENE 61%; ISOPROPANOL 23%, HEXANE 3.3%, Soluble in acetone, xylene. Slightly soluble in alcohol, soluble in water
Record name IODOFENPHOS
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Density

2.0 gm/cu cm @ 20 °C
Record name IODOFENPHOS
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Vapor Pressure

0.00000082 [mmHg], 8.25X10-7 mm Hg at 20 °C
Record name Iodofenphos
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name IODOFENPHOS
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Mechanism of Action

Cholinesterase inhibitor., The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, For more Mechanism of Action (Complete) data for IODOFENPHOS (7 total), please visit the HSDB record page.
Record name IODOFENPHOS
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS CRYSTALS, CRYSTALLINE POWDER, Pale yellow oil, solidifies to crystals

CAS No.

18181-70-9
Record name Iodofenphos
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Record name Iodofenphos [BAN]
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Record name Iodenphos
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Record name Iodofenphos
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Record name IODOFENPHOS
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Record name IODOFENPHOS
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Melting Point

72-73 °C
Record name IODOFENPHOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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